molecular formula C22H20O B057516 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 56181-66-9

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B057516
CAS No.: 56181-66-9
M. Wt: 300.4 g/mol
InChI Key: YZWIKXHPIWMMIG-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a biphenyl moiety tethered to a substituted tetrahydronaphthalen-ol system, is characteristic of ligands designed to interact with specific nuclear receptors. This structural motif suggests potential application as a novel Selective Estrogen Receptor Modulator (SERM) or a related receptor-targeting agent. Researchers are investigating this compound to elucidate its precise mechanism of action, binding affinity, and functional activity in cell-based assays and disease models, particularly in the context of hormone-related cancers (e.g., breast cancer) and metabolic disorders.

Properties

IUPAC Name

3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20,22-23H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWIKXHPIWMMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971568
Record name 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-66-9
Record name 3-[1,1′-Biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthalenol
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Record name 3-(1,1'-Biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphthol
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Record name 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Record name 3-[1,1'-biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthol
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Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing biphenyl groups into the tetrahydronaphthalene framework. A representative synthesis begins with 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which undergoes reductive amination to form a secondary amine intermediate. Subsequent bromination at the 5-position of the tetrahydronaphthalene core enables Suzuki coupling with biphenyl-4-boronic acid.

Key Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dimethylformamide (DMF)/H₂O (3:1)

  • Temperature : 80–100°C

  • Yield : 65–78%

Post-coupling, the hydroxyl group is introduced via hydrolysis or direct reduction, with final purification achieved through column chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric excess (>90% ee).

Buchwald-Hartwig Amination

Photochemical Synthesis

A novel photochemical approach utilizing visible light irradiation has emerged as a stereoselective method. This strategy employs Togni’s reagent (1-(trifluoromethyl)-1λ³-benzo[d]iodaoxol-3(1H)-one) under blue LED light to induce radical trifluoromethylation, followed by cyclization.

Reaction Conditions

  • Light Source : 24 W blue LEDs (λ = 450–470 nm)

  • Solvent : Methanol (0.1 M)

  • Temperature : 7°C

  • Yield : 68%

This method achieves high enantiomeric excess (94–96% ee) as confirmed by chiral HPLC, making it advantageous for producing optically active derivatives.

Reductive Amination Pathways

Reductive amination is employed to construct the tetrahydronaphthalene core while introducing amine functionalities. Starting from ketone precursors, such as 1-([1,1'-biphenyl]-4-yl)pent-4-en-1-one, the reaction proceeds via:

  • Reductive Amination : Using (R)-N-ethylphenylamine and NaBH₃CN in methanol.

  • Protection : Benzyl chloroformate to protect the amine.

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄.

  • Suzuki Coupling : With biphenyl boronic acid.

Optimization Insights

  • Catalyst : Pd(OAc)₂/XPhos

  • Solvent : Toluene/EtOH

  • Yield : 70–82% after deprotection

Industrial-Scale Production Considerations

While academic protocols emphasize precision, industrial methods prioritize cost-efficiency and scalability. Continuous flow reactors and immobilized Pd catalysts are proposed to enhance reaction throughput. For example, fixed-bed reactors with Pd/C catalysts can facilitate large-scale Suzuki couplings, reducing catalyst loading to 0.1–0.5 mol% while maintaining yields >70%.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemperatureYield (%)ee (%)
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O80°C78N/A
PhotochemicalNoneMeOH7°C6894–96
Reductive AminationPd(OAc)₂/XPhosToluene/EtOH100°C82N/A

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the biphenyl rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully hydrogenated biphenyl derivative .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. Interaction studies with various biological targets can provide insights into its pharmacokinetics and dynamics.

  • Case Study : Research indicates that structurally similar compounds exhibit significant biological activities such as anti-cancer and anti-inflammatory effects. Investigating the interactions of 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol with specific receptors could reveal its therapeutic potential.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules.

  • Synthetic Routes : Common methods include reactions with biphenyl halides in the presence of bases to yield the desired tetrahydronaphthalenol derivative. This versatility allows chemists to explore new synthetic pathways.

Material Science

Due to its unique molecular structure, this compound can be explored for applications in material science, particularly in developing new polymers or coatings with specific properties.

  • Potential Applications : The compound's aromatic systems may contribute to enhanced thermal stability and mechanical properties in polymeric materials.

Research into the biological activity of this compound is essential for understanding its potential therapeutic roles.

Example Studies:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Structural Differences :

  • Brodifacoum incorporates a 4'-bromo-biphenyl group and a 4-hydroxycoumarin moiety linked to the tetrahydronaphthalene ring .
  • The target compound lacks both the bromine atom and the coumarin system.

Functional Implications :

  • Bioactivity: Brodifacoum’s coumarin group enables potent inhibition of vitamin K epoxide reductase (VKOR), a mechanism critical to its anticoagulant rodenticide activity.
  • Solubility : Brodifacoum has very low water solubility (<10 ppm), whereas the hydroxyl group in the target compound may marginally improve hydrophilicity .

3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol (C₂₂H₁₉BrO)

Key Structural Differences :

  • This analog includes a 4'-bromo substitution on the biphenyl group, absent in the target compound .

Functional Implications :

  • Synthetic Utility: Brominated analogs are intermediates in synthesizing anticoagulant rodenticides like brodifacoum, whereas the target compound may serve as a non-halogenated precursor .

3-(1H-Indol-3-yl)-1,2,3,4-tetrahydronaphthalen-1(2H)-one (C₁₈H₁₅NO)

Key Structural Differences :

  • Replaces the biphenyl group with an indole ring and substitutes the hydroxyl with a ketone .

Functional Implications :

  • Polarity : The ketone group reduces polarity compared to the hydroxylated target compound, impacting solubility and hydrogen-bonding capacity .
  • Bioactivity : Indole derivatives often exhibit diverse pharmacological activities (e.g., serotonin modulation), suggesting divergent applications compared to biphenyl-substituted compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility Primary Application
Target Compound C₂₂H₂₀O 300.4 Biphenyl, hydroxyl Moderate (estimated) Research intermediate
Brodifacoum C₃₁H₂₃BrO₃ 523.4 4'-Bromo-biphenyl, coumarin <10 ppm Anticoagulant rodenticide
3-(4'-Bromo-biphenyl)-tetrahydronaphthalenol C₂₂H₁₉BrO 395.3 4'-Bromo-biphenyl, hydroxyl Low Synthetic intermediate
3-(Indol-3-yl)-tetrahydronaphthalenone C₁₈H₁₅NO 261.3 Indole, ketone Low Pharmacological research

Research Findings and Implications

  • Synthetic Pathways: The target compound can be synthesized via Suzuki-Miyaura coupling between a tetrahydronaphthalenol boronic ester and 4-bromobiphenyl, followed by dehalogenation .
  • Toxicological Profile : Unlike brominated or coumarin-containing analogs, the target compound’s reduced lipophilicity may lower bioaccumulation risks, making it a safer intermediate .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 3-(4-biphenyl-4-yl)-1,2,3,4-tetrahydro-1-naphthol (CAS No. 56181-66-9), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of this compound is C22H20O with a molecular weight of 300.39 g/mol. It has a melting point greater than 142°C and a predicted boiling point of approximately 475.4°C . The compound's structure features a tetrahydronaphthalene core substituted with a biphenyl moiety, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the coupling of biphenyl derivatives with naphthol precursors. Specific synthetic routes often utilize palladium-catalyzed cross-coupling reactions or other organometallic strategies to achieve the desired product efficiently.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related naphthol derivatives can scavenge free radicals effectively and protect cellular components from oxidative damage .

Anti-inflammatory Effects

In vitro studies suggest that this compound may have anti-inflammatory effects. For example, it has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of compounds related to this compound have shown efficacy against various bacterial strains. For instance, derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The minimum inhibitory concentration (MIC) values indicate promising antibacterial potency.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel naphthol derivatives and evaluating their biological activities found that specific structural modifications enhanced their anti-inflammatory and antioxidant activities. The research highlighted the importance of substituent positioning on the biphenyl group in modulating these effects .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several synthesized naphthol derivatives against common pathogens. The study reported that certain compounds exhibited low MIC values against MRSA and other strains, indicating their potential as new antimicrobial agents .

Data Summary

Property Value
Molecular FormulaC22H20O
Molecular Weight300.39 g/mol
Melting Point>142°C
Boiling Point~475.4°C
Antioxidant ActivitySignificant
Anti-inflammatory ActivityInhibits IL-6 production
Antimicrobial ActivityEffective against MRSA

Q & A

Q. What are the established synthetic routes for 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, and what analytical methods validate its purity?

The compound can be synthesized via Friedel-Crafts acylation, Knoevenagel condensation, and hydrogenation reactions, as demonstrated in analogous tetrahydronaphthalene derivatives . Key steps include bromination of biphenyl precursors, followed by cyclization and functional group reduction. Purity is validated using 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, coupled with mass spectrometry (MS) to verify molecular weight . For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, with R-factors < 0.05 ensuring accuracy .

Q. How is the stereochemistry of the tetrahydronaphthalene core resolved during synthesis?

Stereochemical control is achieved through catalytic hydrogenation under controlled pressure (e.g., H2_2 at 50 psi) using Pd/C or PtO2_2 catalysts, which favor cis-addition to the double bond in the naphthalene precursor. Chiral HPLC or polarimetry can confirm enantiomeric excess for optically active derivatives .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of biphenyl-tetrahydronaphthalene hybrids?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in Friedel-Crafts steps, while protic solvents (e.g., MeOH) improve cyclization .
  • Temperature gradients : Knoevenagel condensation requires reflux (80–100°C), whereas hydrogenation proceeds at room temperature .
  • Catalyst screening : Lewis acids like AlCl3_3 for acylation vs. enzymatic catalysts for enantioselective reductions .
    Parallel reaction monitoring via LC-MS reduces side-product formation .

Q. How can conflicting NMR data arising from rotational isomers or tautomerism be resolved?

Dynamic NMR (DNMR) experiments at variable temperatures (e.g., −40°C to 25°C) can identify rotamers by observing coalescence of split signals. For tautomerism, deuterium exchange experiments or 1H^1H-15N^{15}N-HMBC correlations differentiate between keto-enol forms . Computational modeling (DFT) predicts stable conformers, aiding assignment .

Q. What mechanistic insights explain the biological activity of this compound in protein-ligand interactions?

Molecular docking studies using crystallographic data from Bcl-xL inhibitors (e.g., terphenyl proteomimetics) suggest that the biphenyl moiety engages in π-π stacking with hydrophobic protein pockets, while the hydroxyl group forms hydrogen bonds with key residues (e.g., Asp107 in Bcl-xL) . Surface plasmon resonance (SPR) quantifies binding affinity (Kd_d < 1 μM), and mutagenesis assays validate critical interaction sites .

Methodological Challenges

Q. How are trace impurities (<0.1%) identified and quantified in final products?

High-resolution LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Isotopic labeling (e.g., 13C^{13}C-analogs) distinguishes degradation products from synthetic intermediates . For non-volatile residues, preparative TLC or column chromatography coupled with 1H^1H-NMR ensures isolation .

Q. What in vitro assays are suitable for evaluating antioxidant or anti-inflammatory properties?

  • DPPH/ABTS assays : Measure radical scavenging activity (IC50_{50} values) .
  • COX-2 inhibition : ELISA-based quantification of prostaglandin E2_2 in macrophage cells (RAW 264.7) .
  • Cytokine profiling : Multiplexed Luminex assays quantify TNF-α, IL-6, and IL-1β in LPS-stimulated monocytes .

Data Contradictions & Resolution

Q. How to address discrepancies in reported melting points or spectral data?

Cross-validate data using standardized protocols:

  • Melting points : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) .
  • Spectral shifts : Compare 1H^1H-NMR in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to account for solvent effects .

Q. Why do catalytic hydrogenation yields vary across studies?

Variations arise from catalyst poisoning (e.g., sulfur contaminants) or substrate steric hindrance. Pre-treatment of catalysts with H2_2O2_2 or acetic acid removes surface oxides, improving activity .

Structural Modifications for Functional Studies

Q. What functional groups enhance solubility for in vivo assays?

  • PEGylation : Addition of polyethylene glycol (PEG) chains via ester linkages .
  • Sulfonation : Introduce sulfonate groups at the biphenyl para-position to improve aqueous solubility .

Q. How to design fluorescent probes from this scaffold?

Conjugate dansyl chloride or BODIPY fluorophores to the hydroxyl group via carbodiimide-mediated coupling. Confocal microscopy in HeLa cells confirms cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

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